![molecular formula C26H23NO3 B2357608 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923132-85-8](/img/structure/B2357608.png)
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, also known as BML-210, is a synthetic compound that belongs to the class of chromenone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic properties.
Scientific Research Applications
Antioxidant Degradation Products in Polyolefin Bioprocessing Materials
The compound bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) is a secondary phosphite antioxidant degradation product. It is known to inhibit cell growth. Recent research has identified structurally related compounds formed from similar widely used phosphite antioxidants in single-use (SU) equipment materials. Two potential candidates are:
- Bis(p-nonylphenyl)phosphate (bNPP) : Another compound identified, but with less severe cytotoxicity compared to bDtBPP .
Nucleator for Polypropylene (PP)
2,2’-methylene-bis(4,6-di-tert-butylphenyl)phosphate sodium (NA-11): serves as a nucleator for PP. It is efficiently prepared from raw materials through hydrolysis and neutralization. NA-11 enhances PP crystallinity and mechanical properties .
Reductive Bromination of N, N-bis(4-tert-butylphenyl)hydroxylamine
Unlike most arenes, N, N-bis(4-tert-butylphenyl)hydroxylamine reacts with Br2 via reductive bromination. This unique reaction substitutes two hydrogens in ortho positions of benzene rings with Br2, leading to amine formation .
Energy and Electron Transfer Reactions
N,N-Bis(2,5-di-tert-butylphenyl)-3,49,10-perylenebis(dicarboximide) (DBPI): is potentially useful in energy and electron transfer reactions. It finds applications in site-selective spectroscopy experiments with biological systems, p-n hetero-junction solar cells, and as a laser dye .
Mechanism of Action
Target of Action
The primary target of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is the mitochondrial complex II . This complex, also known as succinate dehydrogenase, plays a crucial role in the electron transport chain and the citric acid cycle, both of which are vital for energy production in cells .
Mode of Action
The compound binds to mitochondrial complex II, inhibiting its function .
Biochemical Pathways
By inhibiting mitochondrial complex II, the compound disrupts the electron transport chain and the citric acid cycle . These disruptions can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source .
Result of Action
The inhibition of mitochondrial complex II can lead to a decrease in cellular energy production . This can have various effects at the molecular and cellular levels, potentially leading to cell death .
properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-26(2,3)19-11-9-17(10-12-19)24-16-22(28)21-15-20(13-14-23(21)30-24)27-25(29)18-7-5-4-6-8-18/h4-16H,1-3H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOZGVAARRVLFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2357529.png)
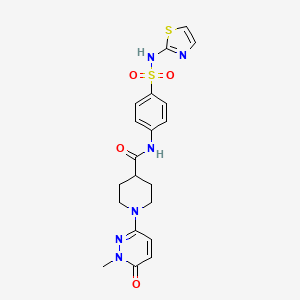

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2357534.png)
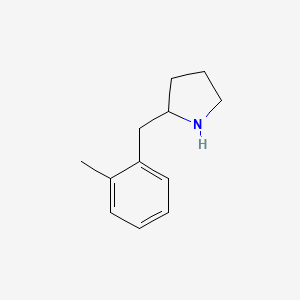
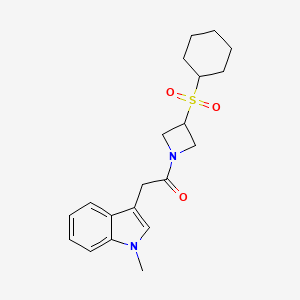
![N-[4-(dimethylamino)phenyl]-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2357541.png)
![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2357542.png)
![4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole](/img/structure/B2357543.png)
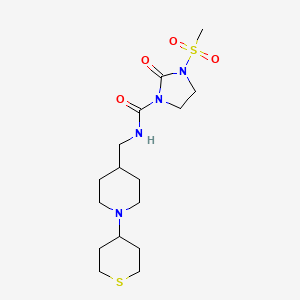
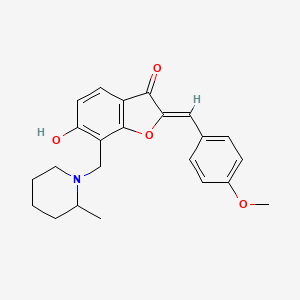
![3-[(5-Nitrofuran-2-yl)formamido]propanoic acid](/img/structure/B2357548.png)